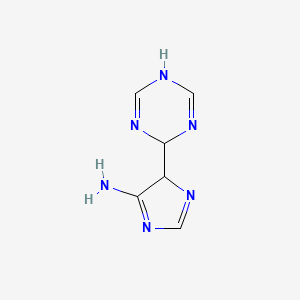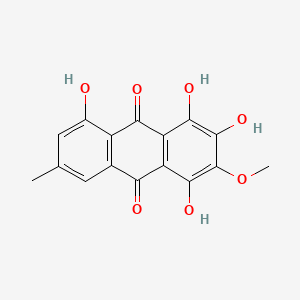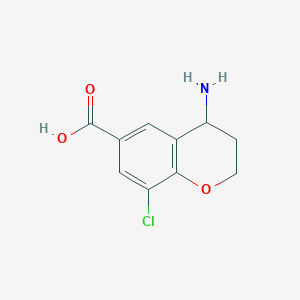
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazine ring fused with an imidazole ring, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a triazine derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques to obtain the desired product.
化学反応の分析
Types of Reactions
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound has been shown to inhibit key enzymes in the parasite’s metabolic pathway . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(4,6-Diphenyl-1,2-dihydro-1,3,5-triazin-2-yl)phenol
- 4-{N-[3-(Morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamido}benzoic acid
- N2-(3-Fluorophenyl)-N4-[(oxolan-2-yl)methyl]quinazoline-2,4-diamine
Uniqueness
What sets 4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine apart is its unique combination of the triazine and imidazole rings, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H8N6 |
|---|---|
分子量 |
164.17 g/mol |
IUPAC名 |
4-(1,4-dihydro-1,3,5-triazin-4-yl)-4H-imidazol-5-amine |
InChI |
InChI=1S/C6H8N6/c7-5-4(9-3-10-5)6-11-1-8-2-12-6/h1-4,6H,(H2,7,9,10)(H,8,11,12) |
InChIキー |
OXCGSKYVLCOWSI-UHFFFAOYSA-N |
正規SMILES |
C1=NC(N=CN1)C2C(=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)





![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)


